molecular formula C₄₃H₆₉D₆NO₁₆ B1160066 Erythromycin Ethyl Succinate-D6

Erythromycin Ethyl Succinate-D6

货号: B1160066
分子量: 868.09
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erythromycin Ethyl Succinate-D6, also known as this compound, is a useful research compound. Its molecular formula is C₄₃H₆₉D₆NO₁₆ and its molecular weight is 868.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Clinical Applications

Erythromycin Ethyl Succinate-D6 is primarily used to treat infections caused by specific bacterial strains. Its applications include:

  • Upper and Lower Respiratory Tract Infections : Effective against infections caused by Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae. It is particularly useful in cases where patients are allergic to penicillin .
  • Pertussis (Whooping Cough) : Erythromycin is effective in treating pertussis and eliminating the bacterium from the nasopharynx, making infected individuals non-infectious. It may also be used prophylactically for exposed individuals .
  • Skin and Soft Tissue Infections : It is indicated for mild to moderate skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .
  • Listeriosis : Treatment of listeriosis caused by Listeria monocytogenes is another significant application .
  • Diphtheria : Erythromycin serves as an adjunct treatment to antitoxin therapy for diphtheria, helping prevent carrier states .

Pharmacokinetics and Dosage

The pharmacokinetics of this compound reveal important insights into its absorption and elimination profiles:

  • Absorption : The compound exhibits different absorption rates compared to other forms of erythromycin. For instance, erythromycin estolate has a longer half-life and higher peak serum concentrations than the ethyl succinate form, which peaks at approximately 1 hour post-administration .
  • Dosage Recommendations :
    • Adults : Typical dosage ranges from 400 mg every 6 hours, adjustable based on infection severity, up to a maximum of 4 g per day.
    • Children : Dosing is calculated based on weight, typically ranging from 30 to 50 mg/kg/day divided into multiple doses .

Case Studies and Observational Findings

Several studies have documented the effectiveness and safety profile of this compound:

  • A study involving infants under four months treated for chlamydial infections showed that erythromycin ethyl succinate was effective in achieving therapeutic serum levels while minimizing side effects compared to other formulations .
  • Observational studies have noted potential risks associated with erythromycin use in infants, including infantile hypertrophic pyloric stenosis (IHPS), highlighting the need for careful monitoring when prescribing this antibiotic to young patients .

Resistance Patterns and Future Directions

The emergence of antibiotic resistance remains a concern with macrolide antibiotics like erythromycin. To combat this, it is recommended that this compound be used judiciously, only for infections confirmed or strongly suspected to be caused by susceptible organisms . Ongoing research aims to develop derivatives with improved efficacy and reduced resistance potential.

Summary Table of Applications

Application AreaTarget OrganismsNotes
Respiratory InfectionsStreptococcus pneumoniae, H. influenzaeEffective for penicillin-allergic patients
PertussisBordetella pertussisProphylactic use recommended
Skin InfectionsStaphylococcus aureus, Streptococcus pyogenesMild to moderate severity
ListeriosisListeria monocytogenesImportant in pregnant women
DiphtheriaCorynebacterium diphtheriaeUsed alongside antitoxin therapy

属性

分子式

C₄₃H₆₉D₆NO₁₆

分子量

868.09

同义词

2’-(Ethyl Succinate)erythromycin-D6;  Erythromycin Mono(ethyl Succinate)-D6 (Ester);  Oxacyclotetradecane Erythromycin-D6 Deriv.;  Succinic Acid Ethyl Ester Monoester-D6 with Erythromycin;  Anamycin-D6;  Arpimycin-D6;  Durapaediat-D6;  E-Mycin-D6;  EES-D6;  E

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。